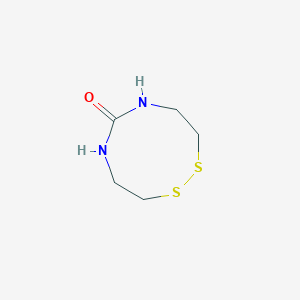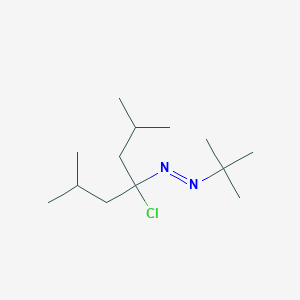
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate: is an organic compound characterized by a cyclohexene ring substituted with a cyano group at the 6-position and an acetate group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the acetate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one or 6-cyanocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 6-aminocyclohex-2-en-1-yl acetate or cyclohex-2-en-1-yl acetate.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used in studies to understand enzyme-catalyzed reactions involving cyano and acetate groups.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes that catalyze reactions involving cyano or acetate groups. The pathways involved typically include nucleophilic attack, electrophilic addition, and other common organic reaction mechanisms.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
6-Cyanocyclohex-2-en-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its reactivity and solubility.
Cyclohex-2-en-1-yl cyanide: Lacks the acetate group, which influences its chemical behavior and applications.
Uniqueness
(1S,6S)-6-Cyanocyclohex-2-en-1-yl acetate is unique due to the presence of both cyano and acetate groups on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
特性
CAS番号 |
60581-97-7 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
[(1S,6S)-6-cyanocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5,8-9H,2,4H2,1H3/t8-,9-/m0/s1 |
InChIキー |
WSRDAURIUKUEDJ-IUCAKERBSA-N |
異性体SMILES |
CC(=O)O[C@H]1C=CCC[C@H]1C#N |
正規SMILES |
CC(=O)OC1C=CCCC1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)


![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)



